molecular formula C18H25NO3S B2483753 6-(pentyloxy)-N-(propan-2-yl)naphthalene-2-sulfonamide CAS No. 1206149-75-8

6-(pentyloxy)-N-(propan-2-yl)naphthalene-2-sulfonamide

Cat. No. B2483753
CAS RN: 1206149-75-8
M. Wt: 335.46
InChI Key: WLSFZUKUOLLUIB-UHFFFAOYSA-N
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Description

6-(pentyloxy)-N-(propan-2-yl)naphthalene-2-sulfonamide is a sulfonamide derivative that has attracted significant attention in scientific research due to its potential therapeutic applications. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Scientific Research Applications

Photophysical Properties

  • Research has examined the photophysical behavior of various probes, including those related to naphthalene-sulfonamides, in different solvents. This is significant for understanding their applications in studying biological systems like protein folding and unfolding kinetics (Moreno Cerezo et al., 2001).

Structural and Computational Analysis

  • Studies on sulfonamide compounds like 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide have been conducted, using techniques like X-ray diffraction and DFT to understand their molecular geometry and vibrational frequencies. This contributes to the understanding of naphthalene-based sulfonamides in various applications (Sarojini et al., 2012).

PET Imaging Applications

  • Carbon-11 labeled naphthalene-sulfonamides have been synthesized for potential PET imaging applications, specifically for imaging human CCR8. This demonstrates the use of naphthalene-sulfonamide derivatives in advanced imaging techniques (Wang et al., 2008).

Catalytic Performance in Chemical Synthesis

  • Research on Hβ molecular sieves for the acylation of 2-methylnaphthalene to synthesize β,β-methylacylnaphthalene highlights the application of naphthalene derivatives in catalysis and chemical synthesis (Sun et al., 2022).

Fluorescence Sensing and Intracellular Imaging

  • A study on a naphthalene-based sulfonamide Schiff base has shown its potential as a fluorescence turn-on probe for selective detection of Al3+ ions, suggesting applications in sensing and imaging (Mondal et al., 2015).

Binding Studies in Biochemical Analysis

  • Naphthalene-based sulfonamide probes have been used in studies to understand the binding nature of various compounds to proteins, demonstrating their application in biochemical analysis (Jun et al., 1971).

Drug Synthesis and Modification

  • Novel Naproxen derivatives, which involve naphthalene components, have been synthesized, indicating the role of naphthalene-sulfonamides in drug development and modification (Pal et al., 2007).

Antimicrobial and Antifungal Activities

  • Sulfonate derivatives with naphthalene structures have been synthesized and screened for antimicrobial and antifungal activities, showcasing their potential in medical and pharmaceutical applications (Fadda et al., 2016).

properties

IUPAC Name

6-pentoxy-N-propan-2-ylnaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3S/c1-4-5-6-11-22-17-9-7-16-13-18(10-8-15(16)12-17)23(20,21)19-14(2)3/h7-10,12-14,19H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSFZUKUOLLUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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